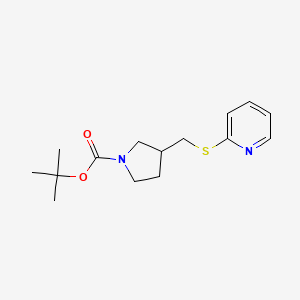

3-(Pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-(pyridin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-12(10-17)11-20-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZAOGJCAKLJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 141699-73-2) is a compound of interest due to its potential biological activities. This article provides a detailed exploration of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H22N2O2S

- Molecular Weight : 294.41 g/mol

- CAS Number : 141699-73-2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuraminidase Inhibition

- The compound has been studied for its inhibitory effects on neuraminidase, an enzyme critical for the replication of influenza viruses. In vitro assays revealed that certain pyrrolidine derivatives exhibit significant inhibition with Ki values in the micromolar range against influenza virus neuraminidase .

-

Hedgehog Signaling Pathway Modulation

- Research indicates that compounds with similar structures may inhibit the Hedgehog signaling pathway, which is implicated in various cancers. This pathway's modulation can lead to potential therapeutic applications in oncology.

- Cytotoxicity and Antiviral Activity

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : Binding to active sites on target enzymes such as neuraminidase, leading to inhibition of viral replication.

- Signal Transduction Modulation : Altering the activity of signaling pathways like Hedgehog, potentially affecting cell proliferation and differentiation.

Research Findings and Case Studies

A review of relevant literature highlights several studies that have investigated the biological activities associated with this compound:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyrrolidine derivatives (Table 1). Key differences include substituent electronic properties, steric bulk, and heterocyclic systems.

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent at Pyrrolidine 3-Position | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(Pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyridin-2-ylsulfanylmethyl | C₁₅H₂₂N₂O₂S | ~292.4* | Pyridine ring; sulfur linker; tert-butyl ester |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | Fluoropyridin-3-yl, hydroxymethylpyrrolidine | C₂₂H₃₀FN₃O₆ | 475.5 | Fluoropyridine; dual ester groups; hydroxymethylpyrrolidine substituent |

| (R)-3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 3-Methyl-pyrazin-2-ylsulfanyl | C₁₄H₂₁N₃O₂S | 295.4 | Pyrazine ring (two nitrogen atoms); methyl group at pyrazine 3-position |

| 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methanesulfonyl-methyl-amino | C₁₂H₂₂N₂O₄S | 314.4 | Sulfonamide group; tertiary amine |

Physicochemical Properties

- Solubility : The tert-butyl ester in the target compound enhances lipophilicity, whereas the hydroxymethyl group in ’s analog improves aqueous solubility.

- Stability : Sulfanylmethyl groups (target compound) are less prone to oxidation than sulfonamides (), making them preferable in reducing environments.

Q & A

Basic: What are the key steps for synthesizing 3-(Pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with high purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidine Core Preparation : Start with a pyrrolidine derivative, often functionalized at the 3-position.

Sulfur-Methyl Group Introduction : React with pyridine-2-thiol derivatives under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous THF or DMF) to form the sulfanylmethyl linkage .

tert-Butyl Ester Protection : Protect the pyrrolidine nitrogen via esterification with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane, catalyzed by DMAP .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water) to achieve >95% purity.

Critical Parameters : Control reaction temperature (0–25°C for thiol coupling) and moisture levels to prevent Boc group hydrolysis .

Advanced: How can reaction conditions be optimized to improve stereochemical purity in analogous compounds?

Methodological Answer:

For stereochemical control:

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, as demonstrated in the synthesis of (R)-3-(5-methylpyridin-2-ylsulfanyl)pyrrolidine derivatives .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Pd or Cu) for thiol coupling reactions .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to isolate enantiomers .

Data-Driven Optimization : Use design of experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), base strength, and temperature effects on enantiomeric excess (EE) .

Basic: What analytical techniques confirm the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 295 for C₁₅H₂₂N₂O₂S) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by AUC) .

Advanced: How can trace impurities (e.g., diastereomers or Boc-deprotected byproducts) be detected and resolved?

Methodological Answer:

- Chiral HPLC : Use a Daicel Chiralpak AD-H column (hexane/ethanol, 90:10) to separate enantiomers with resolution >1.5 .

- 2D NMR (HSQC, NOESY) : Identify diastereomers via cross-peak differences in the pyrrolidine ring .

- LC-MS/MS : Detect Boc-deprotected impurities (e.g., [M+H-Boc]+ at m/z 195) using MRM transitions .

Mitigation : Optimize reaction quenching (e.g., aqueous NaHCO₃ wash) to minimize acid-induced deprotection .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent thermal/photo-degradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the Boc group .

- Solvent Compatibility : Dissolve in anhydrous DMSO or DCM for long-term storage; avoid protic solvents (e.g., MeOH) .

Advanced: How can researchers investigate the compound’s degradation kinetics under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions : Incubate in 0.1 N HCl (25°C), monitor Boc cleavage via HPLC at 0, 6, 12, 24 hrs .

- Basic Conditions : Expose to 0.1 N NaOH, track pyrrolidine ring hydrolysis by ¹H NMR .

- Kinetic Modeling : Use Arrhenius plots (k vs. 1/T) to predict shelf life at 25°C from accelerated stability data (40–60°C) .

Basic: What preliminary assays evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination at 24–72 hrs) .

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace pyridin-2-ylsulfanylmethyl with benzooxazole () or pyrimidine () to assess steric/electronic effects .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the pyrrolidine nitrogen .

- In Vivo Pharmacokinetics : Compare bioavailability of tert-butyl ester vs. carboxylic acid derivatives in rodent models .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thiols) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility Checks : Replicate literature procedures while controlling variables (e.g., solvent batch, stirring rate) .

- Cross-Validation : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) to confirm assignments .

- Collaborative Studies : Share samples with independent labs for parallel analysis via round-robin testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.